molecular formula C15H14N2S B255801 1-Benzyl-2-(methylthio)-1H-benzimidazole

1-Benzyl-2-(methylthio)-1H-benzimidazole

Cat. No. B255801
M. Wt: 254.4 g/mol
InChI Key: NFICQRPMWZBBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-(methylthio)-1H-benzimidazole, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in scientific research for its biological and medicinal properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 1-Benzyl-2-(methylthio)-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Benzyl-2-(methylthio)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, 1-Benzyl-2-(methylthio)-1H-benzimidazole has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. 1-Benzyl-2-(methylthio)-1H-benzimidazole has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-2-(methylthio)-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, 1-Benzyl-2-(methylthio)-1H-benzimidazole is also relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.

Future Directions

There are many potential future directions for research on 1-Benzyl-2-(methylthio)-1H-benzimidazole. One area of interest is the development of new synthetic methods for 1-Benzyl-2-(methylthio)-1H-benzimidazole that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole and to identify potential new targets for its use in the treatment of cancer and other diseases. Finally, there is a need for more studies to investigate the potential side effects and toxicity of 1-Benzyl-2-(methylthio)-1H-benzimidazole, particularly in long-term use.

Synthesis Methods

The synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole can be achieved through various methods. One of the most common methods involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylthiol chloride to obtain the final product.

Scientific Research Applications

1-Benzyl-2-(methylthio)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Benzyl-2-(methylthio)-1H-benzimidazole is in the field of medicinal chemistry. Studies have shown that 1-Benzyl-2-(methylthio)-1H-benzimidazole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-Benzyl-2-(methylthio)-1H-benzimidazole has also shown promising results in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

1-benzyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-18-15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICQRPMWZBBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(methylthio)-1H-benzimidazole

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